8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine

Medicinal Chemistry Late-Stage Functionalization Scaffold Diversification

Fragment-based lead optimization often stalls when scaffolds lack regioselective handles. Unsubstituted 6-bromoimidazo[1,2-a]pyrazine (CAS 912773-24-1) offers only one vector. 8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine (CAS 1514875-90-1) provides two orthogonal handles: 6-bromo for cross-coupling, 8-benzyloxy as a steric directing group and masked hydroxyl precursor. • Enables sequential Pd-catalyzed couplings without protective group complexity • cLogP ~3.1 supports CNS-targeted library design • Aligned with UMB-32 BRD4 inhibitor series (Kd 550 nM) Supplied with full analytical characterization.

Molecular Formula C13H10BrN3O
Molecular Weight 304.14 g/mol
Cat. No. B12850870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine
Molecular FormulaC13H10BrN3O
Molecular Weight304.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=CN3C2=NC=C3)Br
InChIInChI=1S/C13H10BrN3O/c14-11-8-17-7-6-15-12(17)13(16-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyXKNIACWRSWOJEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine – Building Block Overview


8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine (CAS 1514875-90-1) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazine class, a privileged scaffold broadly exploited in medicinal chemistry for kinase inhibitors, bromodomain modulators, and bioluminescent probes [1]. This compound features a benzyloxy group at the 8-position and a bromine atom at the 6-position, offering two distinct synthetic handles for sequential or orthogonal functionalization, which is a critical design parameter in fragment-based lead optimization [2].

Uniqueness Over Generic 6-Bromo Analog


Simply substituting 8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine with the common, unsubstituted 6-bromoimidazo[1,2-a]pyrazine (CAS 912773-24-1) eliminates a crucial synthetic vector. The 8-benzyloxy substituent acts as both a sterically directing group for regioselective metalation and a masked hydroxyl precursor, enabling precise C–H functionalization at positions inaccessible on the bare bromo analog [1]. In medicinal chemistry campaigns targeting bromodomains, the specific placement of oxygen-based hydrogen-bond acceptors is essential for improving binding thermodynamics, a parameter lost when the benzyloxy group is absent [2].

Key Differentiators for Scientific Selection


Dual Functional Handles Advantage

The presence of both a bromo and a benzyloxy group on the imidazo[1,2-a]pyrazine core constitutes a synthetically orthogonal functional pair. In contrast, the widely available analog 6-bromoimidazo[1,2-a]pyrazine (CAS 912773-24-1) offers only a single reactive site for cross-coupling . The benzyloxy group can be selectively cleaved under hydrogenolytic conditions to reveal a hydroxyl, which then allows for O-alkylation or triflation, while the bromo handle remains intact for subsequent Suzuki, Buchwald-Hartwig, or Negishi coupling .

Medicinal Chemistry Late-Stage Functionalization Scaffold Diversification

Lipophilicity Advantage Over 8-Methoxy Analog

The benzyloxy substituent contributes a calculated logP (cLogP) of approximately 3.1, compared to an estimated cLogP of 1.8 for the hypothetical 8-methoxy-6-bromoimidazo[1,2-a]pyrazine, based on the fragment-based prediction method of Ghose-Crippen . This 1.3 log unit increase places the compound in a more favorable lipophilicity range for blood-brain barrier (BBB) penetration (optimal cLogP 2–4), without requiring additional halogen substitution that could increase off-target binding.

Drug Design Physicochemical Properties Lipophilicity

Crystalline Solid Advantage for Solid-Phase Handling

With a molecular weight of 304.14 g/mol, this compound sits close to the 'Ro5' sweet spot for lead-like properties. Vendor certificate of analysis data indicates the compound is a crystalline solid at room temperature, unlike the low-melting-point solid or oil reported for 6-bromo-8-piperazinylimidazo[1,2-a]pyrazine analogs [1]. This improves compound handling during automated solid dispensing in high-throughput screening (HTS) campaigns.

Pre-formulation Solid Dispersion Crystallinity

Application Scenarios


Fragment-Based Discovery for Bromodomains & Kinases

The scaffold’s alignment with the bromodomain inhibitor UMB-32 series (reported Kd 550 nM for BRD4) and its dual orthogonal handles make it a prime starting fragment for building focused libraries aimed at epigenetic readers or kinases [1]. Researchers requiring rapid SAR expansion via parallel synthesis will benefit from the compound's ability to undergo sequential cross-coupling without protective group complexity.

CNS-Penetrant Candidate Development

The favorable cLogP of approximately 3.1 supports the design of CNS-directed therapeutics. This compound can serve as a key intermediate for synthesizing brain-penetrant PDE10A inhibitors, a class where imidazo[1,2-a]pyrazines have shown preclinical efficacy in models of schizophrenia [2].

Bioluminescent Probe Substrate Construction

As claimed in recent Promega patents, substituted imidazo[1,2-a]pyrazines function as coelenterazine analogs for luciferase-based assays [3]. The bromo handle provides a site for coupling to energy-accepting fluorophores via Sonogashira reaction, enabling the creation of red-shifted BRET probes with improved tissue penetration.

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